![molecular formula C12H9HgNO4 B130106 N-[对-(乙酰汞)苯基]马来酰亚胺 CAS No. 117259-61-7](/img/structure/B130106.png)

N-[对-(乙酰汞)苯基]马来酰亚胺

描述

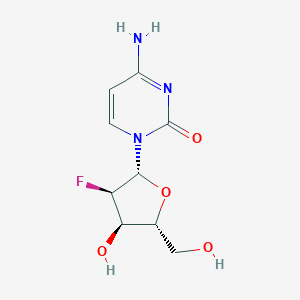

N-[p-(Acetylmercuric)phenyl]maleimide is a derivative of maleimide with a specific acetylmercuric group attached to the phenyl ring. While the provided papers do not directly discuss N-[p-(Acetylmercuric)phenyl]maleimide, they do provide insights into similar compounds, such as N-phenyl maleimide and its derivatives, which can be used to infer some aspects of the synthesis, structure, and properties of the target compound.

Synthesis Analysis

The synthesis of N-phenyl maleimide derivatives typically involves the reaction of aniline or its derivatives with maleic anhydride. For example, one study describes the synthesis of N-Phenyl Maleimide using ethyl acetate as a solvent, acetic anhydride as a dehydrating agent, and sodium acetate as a catalyst, achieving an 89% yield under optimized conditions . Another study reports a one-pot synthesis method using mixed acids as catalysts, achieving a high purity product with a yield above 93% . These methods could potentially be adapted for the synthesis of N-[p-(Acetylmercuric)phenyl]maleimide by incorporating the acetylmercuric group into the phenyl ring.

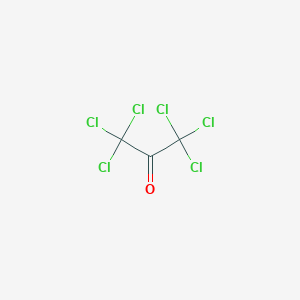

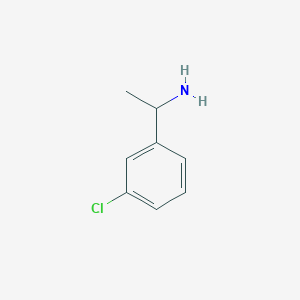

Molecular Structure Analysis

The molecular structure of maleimide derivatives is characterized by the presence of the maleimide group and the substituents attached to the phenyl ring. The structure is typically confirmed using spectroscopic techniques such as FTIR, 1H-NMR, and 13C NMR . For N-[p-(Acetylmercuric)phenyl]maleimide, similar analytical techniques would be employed to confirm the presence of the acetylmercuric group and the overall molecular structure.

Chemical Reactions Analysis

Maleimide derivatives can undergo various chemical reactions, including radical polymerization and copolymerization with other monomers such as styrene . The reactivity ratios of the monomers can be determined using methods like the Kelen-Tudos and Fineman-Ross graphical methods . The chemical modification of maleimide polymers can also be achieved by reacting with other compounds, such as p-amino-azobenzene or metal acetates . These reactions could be relevant for further functionalization of N-[p-(Acetylmercuric)phenyl]maleimide.

Physical and Chemical Properties Analysis

The physical and chemical properties of maleimide derivatives, such as thermal stability and glass transition temperatures, are influenced by the structure and composition of the polymers. For instance, the glass transition temperature increases with the molar fraction of N-(4-acetylphenyl)maleimide in copolymers with styrene . The molecular weights and polydispersity values of polymers can be determined using gel permeation chromatography . X-ray analysis can reveal the influence of the length and size of aromatic substituents on the diffraction maxima . These properties are crucial for understanding the material characteristics of N-[p-(Acetylmercuric)phenyl]maleimide and its potential applications.

科学研究应用

合成和聚合

- N-苯基马来酰亚胺及其衍生物(包括与 N-[对-(乙酰汞)苯基]马来酰亚胺相关的衍生物)采用各种方法合成,例如减压共沸法,产率和纯度高。这一过程对于涉及这些化合物的科学研究至关重要(史大新,2005 年)。

- 微波径向法也用于合成 N-苯基马来酰亚胺,凸显了其生产方法的多功能性(岳志,2009 年)。

在生物化学中的应用

- N-取代马来酰亚胺,包括 N-[对-(乙酰汞)苯基]马来酰亚胺,用作生化研究的探针,例如研究乙酰胆碱受体。它们提供了对这些受体功能域的见解(J. Clarke & M. Martinez‐Carrion,1986 年)。

抗真菌活性

- 某些 N-苯基和 N-苯基烷基马来酰亚胺表现出有效的抗真菌活性,其中包括类似于 N-[对-(乙酰汞)苯基]马来酰亚胺的衍生物。这些化合物对各种念珠菌属菌株有效,突出了它们在抗真菌研究中的潜力(M. Sortino, V. Cechinel Filho, R. Corrêa, & S. Zacchino, 2008 年)。

高分子科学

- N-取代马来酰亚胺是合成高分子量聚合物的必要组成部分,证明了它们在高分子科学中的重要性。这包括聚(N-(羟基苯基)马来酰亚胺)的形成,展示了这些化合物的多种应用(M. Caulfield & D. Solomon, 1999 年)。

化学改性和稳定

- 与 N-[对-(乙酰汞)苯基]马来酰亚胺结构相似的 N-芳基马来酰亚胺用于稳定半胱氨酸连接的抗体药物偶联物。这证明了它们在增强治疗剂稳定性方面的应用(R. Christie, R. Fleming, Binyam Z Bezabeh 等,2015 年)。

安全和危害

属性

IUPAC Name |

[4-(2,5-dioxopyrrol-1-yl)phenyl]mercury(1+);acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6NO2.C2H4O2.Hg/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2(3)4;/h2-7H;1H3,(H,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXBINKXUADILH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1=CC(=CC=C1N2C(=O)C=CC2=O)[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9HgNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468259 | |

| Record name | AGN-PC-00B60P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[p-(Acetylmercuric)phenyl]maleimide | |

CAS RN |

117259-61-7 | |

| Record name | AGN-PC-00B60P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

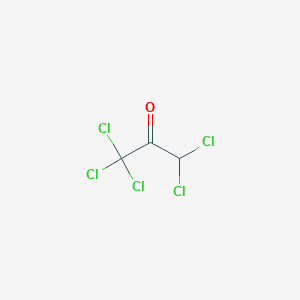

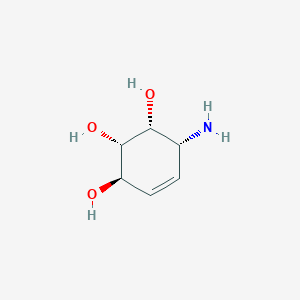

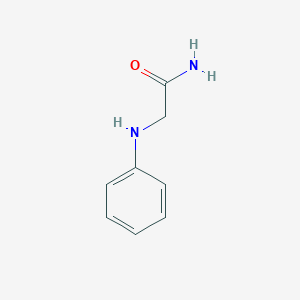

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)